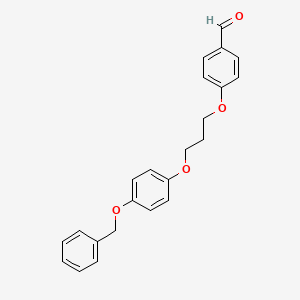

4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is a complex organic molecule that likely contains multiple functional groups, including an aldehyde, ether, and benzyloxy group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde involves esterification, Fries rearrangement, and Vilsmeier reaction . Similarly, 4-benzyloxy-2-methoxybenzaldehyde is synthesized via O-alkylation and Vilsmeier-Hack (V-H) reaction . These methods suggest that the target compound could also be synthesized through similar pathways, potentially involving protection and deprotection steps, as well as the use of Vilsmeier-Hack reagents for the introduction of the aldehyde group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR and X-ray diffraction . These techniques could be applied to determine the structure of this compound, ensuring the correct placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

Compounds with benzyloxy groups can participate in various chemical reactions. For example, selective deprotection of benzaldehyde diethyl acetals in the presence of alkoxysilyl groups has been reported, which could be relevant for the manipulation of the benzyloxy moiety in the target compound . Additionally, the presence of an aldehyde group could allow for further functionalization through reactions such as aldol coupling .

Physical and Chemical Properties Analysis

The physical properties such as melting points and purity of synthesized compounds are often characterized to confirm their identity . The chemical properties, including reactivity and stability, can be inferred from related compounds. For instance, the reactivity of the aldehyde group in benzaldehyde derivatives towards nucleophiles and the stability of the ether linkages in the presence of acids and bases are important considerations .

Scientific Research Applications

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are used to treat recalcitrant compounds in water, highlighting the importance of understanding the degradation pathways, by-products, and biotoxicity of organic pollutants. The study by Qutob et al. (2022) emphasizes the role of AOPs in environmental remediation, which could extend to the study of specific benzaldehyde derivatives in water treatment research.

Lignin Acidolysis

Research on the acidolysis of lignin, as reviewed by Yokoyama (2015), provides insights into the chemical reactions involving phenolic compounds. Understanding the mechanisms of bond cleavage can inform the potential applications of "4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde" in lignin valorization and the development of renewable chemical sources.

Enzymatic Degradation of Pollutants

The enzymatic degradation of organic pollutants, as discussed by Husain & Husain (2007), highlights the use of redox mediators to enhance the efficiency of pollutant breakdown. This research area could benefit from exploring the role of specific benzaldehyde derivatives as potential mediators or substrates in enzymatic reactions for pollution control.

Antioxidant and Bioactive Compounds

The study of synthetic phenolic antioxidants, as reviewed by Liu & Mabury (2020), and the exploration of benzoxaboroles by Adamczyk-Woźniak et al. (2009) suggest a potential for "this compound" in the development of new materials, pharmaceuticals, and as an antioxidant.

Catalytic and Synthetic Applications

The catalytic oxidation of lignins into aromatic aldehydes, reviewed by Tarabanko & Tarabanko (2017), along with the microwave-assisted synthesis of benzoxazoles by Özil & Menteşe (2020), indicate the relevance of exploring specific benzaldehydes in synthetic chemistry for the efficient synthesis of bioactive and functional materials.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P271) .

properties

IUPAC Name |

4-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c24-17-19-7-9-21(10-8-19)25-15-4-16-26-22-11-13-23(14-12-22)27-18-20-5-2-1-3-6-20/h1-3,5-14,17H,4,15-16,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAGYYQRBXWNLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594795 |

Source

|

| Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937602-07-8 |

Source

|

| Record name | 4-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)